3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid

Description

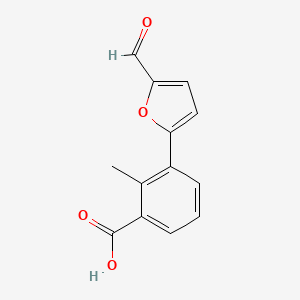

3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid (CAS: 591210-45-6) is a benzoic acid derivative featuring a 5-formylfuran substituent at the 3-position and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₀O₄, with a molecular weight of 230.22 g/mol. The compound is sensitive to oxidation, requiring storage under inert conditions (2–8°C) to preserve stability .

Properties

IUPAC Name |

3-(5-formylfuran-2-yl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNPGQRDALSXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid typically involves the condensation of 5-hydroxymethyl-2-furaldehyde with a suitable benzoic acid derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For instance, triflic acid (TfOH) can be used as a superacid to promote the hydroarylation of the carbon-carbon double bond in furan derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, pressure, and catalyst concentration is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 3-(5-Carboxy-furan-2-yl)-2-methyl-benzoic acid.

Reduction: 3-(5-Hydroxymethyl-furan-2-yl)-2-methyl-benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

HIV Inhibition

One of the most promising applications of 3-(5-formyl-furan-2-yl)-2-methyl-benzoic acid is in the development of anti-HIV agents. Research indicates that derivatives of this compound exhibit significant inhibitory activity against HIV-1. For instance, a study synthesized a series of related compounds that demonstrated effective inhibition of HIV replication in vitro, with selectivity indices suggesting low toxicity to host cells .

Case Study:

A specific derivative was shown to inhibit HIV-1 replication with an EC50 value ranging from 44 to 99 nM, indicating strong antiviral activity. The selectivity index for these compounds ranged from 330 to 440, highlighting their potential as therapeutic agents against HIV .

Anticancer Activity

Research has also indicated that compounds similar to this compound possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

In vitro studies have demonstrated that certain derivatives promote apoptosis in cancer cell lines by activating caspase pathways. This suggests a potential role for these compounds in cancer therapy, warranting further investigation into their mechanisms of action and efficacy .

Inhibition of SARS-CoV-2

The ongoing COVID-19 pandemic has spurred research into compounds that can inhibit SARS-CoV-2. While this compound itself has not been directly studied against this virus, related furan derivatives have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro). These findings suggest that structural modifications based on this compound could lead to effective antiviral agents against COVID-19 .

Case Study:

A recent study identified novel non-peptidomimetic inhibitors derived from furan structures that exhibited IC50 values as low as 1.55 μM against SARS-CoV-2 Mpro, indicating their potential as therapeutic candidates .

Applications in Material Science

Beyond biological applications, this compound is also explored for its utility in material science, particularly in the development of polymers and organic electronic materials. Its unique chemical structure allows for the formation of conjugated systems that can enhance electronic properties.

Mechanism of Action

The mechanism by which 3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The formyl group and furan ring play crucial roles in these interactions, contributing to the compound’s overall reactivity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid | 591210-45-6 | 2-CH₃, 3-(5-formylfuran-2-yl) | 230.22 | Formyl, Benzoic acid |

| 3-(5-Formylfuran-2-yl)benzoic acid | 304884-54-6 | 3-(5-formylfuran-2-yl) | 216.19 | Formyl, Benzoic acid |

| 3-(5-Methyl-furan-2-yl)-benzoic acid | 400746-01-2 | 3-(5-CH₃-furan-2-yl) | 202.21 | Methyl, Benzoic acid |

| 2-Chloro-4-(5-formyl-furan-2-yl)-benzoic acid | N/A | 2-Cl, 4-(5-formylfuran-2-yl) | 250.65 | Formyl, Chloro, Benzoic acid |

| 5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid | N/A | 5-(5-formylfuran-2-yl), 2-OH | 232.18 | Formyl, Hydroxyl, Benzoic acid |

Key Observations :

- Electron Effects : The formyl group (electron-withdrawing) in the target compound lowers the pKa of the benzoic acid group (~4.2) compared to methyl-substituted analogs (e.g., 3-(5-Methyl-furan-2-yl)-benzoic acid), which have higher pKa due to electron-donating effects .

- Hydrophobicity : Methyl and chloro substituents increase lipophilicity (e.g., 2-Chloro-4-(5-formyl-furan-2-yl)-benzoic acid), while hydroxyl groups enhance aqueous solubility .

Mechanistic Insights :

- The formyl group in the target compound may act as a Michael acceptor or participate in covalent binding with biological targets, a feature absent in methyl-substituted analogs .

- Methyl groups enhance metabolic stability by reducing oxidative metabolism, as seen in peroxisome proliferator-activated receptor (PPAR) agonists like 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid .

Metabolic and Pharmacokinetic Considerations

- Formyl Group Metabolism : Likely oxidized to a carboxylic acid or conjugated with glutathione, as observed in related benzoic acid derivatives .

- Methyl Group Impact : The 2-methyl substituent may slow hepatic clearance compared to hydroxylated analogs, which undergo faster Phase II glucuronidation .

Biological Activity

3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid, a compound featuring a furan moiety and a benzoic acid structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a formyl group attached to a furan ring and a carboxylic acid group, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A375 (Melanoma) | 5.7 | |

| HCT15 (Colon Cancer) | 2.37 | |

| PC-3 (Prostate Cancer) | 2.68 |

These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapeutics.

2. Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. For example, it effectively reduced levels of TNF-alpha and IL-6 in stimulated macrophages, which are critical mediators in inflammatory pathways.

3. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound displayed significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Salmonella Typhimurium | 10 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the carboxylic acid group is essential for its activity against cancer cells and pathogens. Modifications to the furan or benzoic acid moieties can significantly alter potency and selectivity.

Case Study 1: Anticancer Efficacy

In a study involving A375 melanoma cells, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antimicrobial Action

A comprehensive evaluation against clinical isolates of MRSA demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin. This suggests potential applications in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Formyl-furan-2-yl)-2-methyl-benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Condensation reactions : Reacting furan-2-carbaldehyde derivatives with substituted benzoic acid precursors under basic conditions (e.g., K₂CO₃) to form the furan-benzoic acid backbone .

- Functional group protection : Using protecting groups (e.g., methyl esters) for the carboxylic acid moiety to avoid side reactions during formylation or methylation steps .

- Optimization : Varying solvents (THF, DMF), temperature (0–80°C), and catalysts (NaH for deprotonation) to improve yields. For example, NaH in THF at 0°C achieved 78–90% yields in analogous furan-benzoic acid syntheses .

Q. What analytical techniques are critical for characterizing this compound, and what challenges arise during interpretation?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions but may face signal overlap due to aromatic protons or methyl/formyl groups. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight but requires soft ionization (ESI) to avoid fragmentation of the labile formyl group .

- IR spectroscopy : Detects carbonyl stretches (formyl at ~1700 cm⁻¹, carboxylic acid at ~2500–3000 cm⁻¹) but may overlap with furan ring vibrations .

Q. How do substituents (methyl, formyl) influence the compound’s stability and reactivity in aqueous vs. organic solvents?

- Methodological Answer :

- Methyl group : Enhances steric hindrance, reducing nucleophilic attacks on the benzoic acid ring. Stabilizes the compound in polar aprotic solvents (e.g., DMSO) .

- Formyl group : Increases electrophilicity, making it prone to hydrolysis in aqueous media. Use anhydrous conditions or buffer at pH 6–7 to mitigate degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of the formyl group in this compound?

- Methodological Answer :

- Parameter selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model the formyl group’s electrophilic nature accurately .

- Reactivity mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the formyl carbon shows high electrophilicity, aligning with its susceptibility to nucleophilic additions .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reactivity in polar environments .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Validation via X-ray crystallography : Resolve ambiguous NMR/IR assignments by determining the crystal structure. For example, X-ray confirmed substituent positions in analogous benzofuran-acetic acid derivatives .

- Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., rotameric forms of the formyl group) that cause signal splitting .

- Benchmarking : Compare DFT-predicted vibrational frequencies (IR) with experimental data to refine computational models .

Q. What mechanistic insights explain the formyl group’s role in cross-coupling or cycloaddition reactions involving this compound?

- Methodological Answer :

- Cross-coupling : The formyl group acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), with the methyl substituent modulating steric effects. Monitor reaction progress via LC-MS to detect intermediates .

- Cycloaddition : The formyl group participates in [4+2] Diels-Alder reactions with dienes. Computational modeling (DFT) can predict regioselectivity and transition-state energies .

- Kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates under varying temperatures and catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.